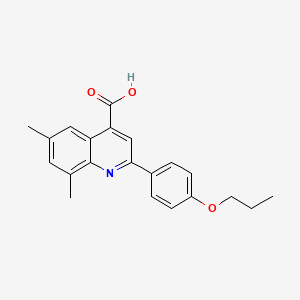

6,8-二甲基-2-(4-丙氧基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

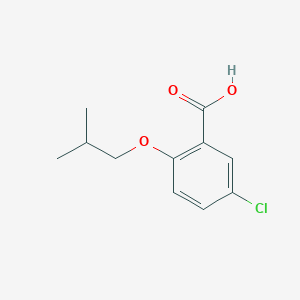

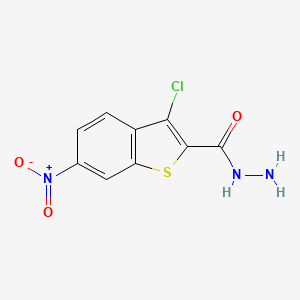

The compound 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of quinoline derivatives is well-represented, indicating the significance of such compounds in chemical research.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. While the papers provided do not detail the synthesis of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid specifically, they do describe the synthesis of related compounds. For example, the synthesis of a fluorescent quinoline derivative is described through condensation and subsequent reactions such as hydrogenolysis and reaction with propargyl bromide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Quinoline derivatives typically exhibit interesting photophysical properties due to their conjugated systems and the presence of aromatic rings. The molecular structure of quinoline derivatives can influence their photophysical properties, such as solvatochromism, acidochromism, and fluorescence . The specific structure of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, with its substituted phenyl ring and carboxylic acid group, would likely contribute to its unique photophysical properties.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, particularly those involving their carboxylic acid group. The papers describe the use of quinoline derivatives as reagents for fluorescence derivatization of carboxylic acids, indicating that the carboxylic acid group is reactive and can form esters with other compounds . This reactivity is essential for the compound's potential applications in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their fluorescent characteristics, are crucial for their applications in high-performance liquid chromatography (HPLC) as derivatization reagents . The presence of different substituents on the quinoline core, such as methyl groups or propoxyphenyl groups, can significantly affect these properties. The compound's solubility, stability, and reactivity would be influenced by its molecular structure, which includes both hydrophobic and hydrophilic regions.

科学研究应用

合成和生物活性

细胞毒活性

与6,8-二甲基-2-(4-丙氧基苯基)喹啉-4-羧酸结构相关的化合物显示出对各种癌细胞系的强效细胞毒性。例如,苯并[b][1,6]萘啉衍生物对小鼠P388白血病、Lewis肺癌(LLTC)和人类Jurkat白血病细胞系表现出显著的生长抑制性,其中一些衍生物的IC(50)值低于10 nM。这些发现表明在癌症治疗中可能存在潜在应用(Deady et al., 2003)。

抗氧化和抗菌活性

2-(1-苯并呋喃-2-基)喹啉-4-羧酸的酚酯和酰胺在体外显示出有希望的抗氧化和抗菌活性。一些化合物对特定细菌菌株的作用与氨苄青霉素一样强效,表明它们有潜力作为抗微生物药物(Shankerrao et al., 2013)。

光物理和荧光性质

荧光探针

从2-(1-苯并呋喃-2-基)喹啉-4-羧酸合成的一系列新型喹啉衍生物在溶液中显示出荧光,使它们适用于用作荧光探针。这些化合物根据溶剂极性表现出不同的发射模式,其中一些在极性溶剂中发出绿光,表明在分子成像和传感中可能存在潜在应用(Bodke et al., 2013)。

光物理学和分子逻辑开关

1,3-二苯基-1H-吡唑并[3,4-b]喹啉的氨基衍生物展示出显著的光物理性质,包括溶剂致色变和酸致色变。它们受pH变化调控的荧光可以作为设计分子逻辑门的基础,有助于智能材料和分子电子学的发展(Uchacz et al., 2016)。

属性

IUPAC Name |

6,8-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-4-9-25-16-7-5-15(6-8-16)19-12-18(21(23)24)17-11-13(2)10-14(3)20(17)22-19/h5-8,10-12H,4,9H2,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKUXPMPVNLDGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101187589 |

Source

|

| Record name | 6,8-Dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

587851-88-5 |

Source

|

| Record name | 6,8-Dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587851-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)